molecular formula C29H52O B10753425 Fucostanol

Fucostanol

Cat. No.: B10753425
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-GJAZBXDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fucostanol is a bioactive compound belonging to the sterol group, primarily isolated from marine algae. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is structurally similar to other sterols but possesses unique features that contribute to its distinct biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fucostanol can be synthesized through several methods, including extraction from marine algae and chemical synthesis. The extraction process typically involves the use of ethanol to obtain the crude extract, followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC) . Chemical synthesis of this compound involves the cyclization of squalene oxide, followed by various functional group modifications to achieve the desired structure .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from marine algae due to its abundance in these sources. The process involves harvesting the algae, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol, to obtain the crude extract. The extract is further purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Fucostanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as fucosterol, which exhibits enhanced biological activities. These derivatives are often used in further scientific research and industrial applications .

Scientific Research Applications

Fucostanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Properties

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

LGJMUZUPVCAVPU-GJAZBXDESA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.